Cas no 6087-17-8 (2-fluoro-4-methylpentanoic acid)

2-Fluoro-4-methylpentanoic acid is a fluorinated carboxylic acid derivative characterized by its branched alkyl chain and fluorine substituent at the α-position. This structural feature enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom imparts increased metabolic stability and lipophilicity, which can be advantageous in drug design. The compound’s well-defined structure and high purity ensure consistent performance in reactions such as esterifications, amide formations, and nucleophilic substitutions. Its utility is further underscored by its compatibility with a range of synthetic methodologies, offering versatility in fine chemical applications.
2-fluoro-4-methylpentanoic acid structure
6087-17-8 structure
Product Name:2-fluoro-4-methylpentanoic acid
CAS No:6087-17-8
MF:C6H11FO2
MW:134.148745775223
MDL:MFCD24089385
CID:522864
PubChem ID:256877
Update Time:2025-10-22

2-fluoro-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,2-fluoro-4-methyl-
    • 2-fluoro-4-methylpentanoic acid
    • 2-Fluor-glutarsaeure
    • 2-fluoroglutaric acid
    • F73556
    • 6087-17-8
    • XJSHQHONRQJNKY-UHFFFAOYSA-N
    • F2147-5520
    • NSC84356
    • AKOS019931809
    • SCHEMBL14595123
    • NSC-84356
    • 956931-72-9
    • 2-fluoro-4-methylpentanoicacid
    • Pentanoic acid,2-fluoro-4-methyl-,(2S)-;Pentanoic acid,2-fluoro-4-methyl-,(S)-
    • EN300-1218298
    • 2-Fluoro-4-methyl-pentanoic acid
    • MDL: MFCD24089385
    • Inchi: 1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
    • InChI Key: XJSHQHONRQJNKY-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)CC(C)C

Computed Properties

  • Exact Mass: 134.07433
  • Monoisotopic Mass: 134.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
  • LogP: 1.45520

2-fluoro-4-methylpentanoic acid Pricemore >>

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Additional information on 2-fluoro-4-methylpentanoic acid

2-Fluoro-4-Methylpentanoic Acid (CAS No. 6087-17-8): A Comprehensive Overview

2-Fluoro-4-Methylpentanoic Acid, also known by its CAS registry number 6087-17-8, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of fluorinated carboxylic acids, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 2-fluoro-4-methylpentanoic acid consists of a pentanoic acid backbone with a fluorine atom substituted at the second carbon and a methyl group at the fourth carbon. This substitution pattern imparts distinct chemical and physical properties to the compound, making it suitable for specific applications. The presence of the fluorine atom introduces electron-withdrawing effects, which can influence the compound's reactivity and stability.

Recent studies have highlighted the potential of 2-fluoro-4-methylpentanoic acid in drug discovery, particularly in the development of novel antibiotics and antiviral agents. Researchers have explored its ability to inhibit key enzymes involved in bacterial and viral replication, demonstrating promising results in preclinical models. Additionally, its role as an intermediate in the synthesis of more complex molecules has been extensively documented, underscoring its importance in organic synthesis.

In the field of materials science, 2-fluoro-4-methylpentanoic acid has been investigated for its potential as a precursor in the production of advanced polymers and coatings. Its ability to undergo various polymerization reactions under controlled conditions has led to the development of materials with enhanced mechanical and thermal properties. Furthermore, its application in nanotechnology has been explored, with researchers examining its role in the synthesis of nanoparticles for drug delivery systems.

The synthesis of 2-fluoro-4-methylpentanoic acid involves multiple steps, including fluorination reactions and subsequent purification processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production techniques, reducing costs and minimizing waste generation. These developments have significantly contributed to the scalability of this compound's production, making it more accessible for industrial applications.

From an environmental perspective, understanding the ecological impact of 2-fluoro-4-methylpentanoic acid is crucial for its sustainable use. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH levels and microbial activity. Regulatory agencies have implemented guidelines to ensure safe handling and disposal practices, minimizing potential risks to ecosystems.

In conclusion, 2-fluoro-4-methylpentanoic acid (CAS No. 6087-17-8) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations within pharmaceuticals, materials science, and beyond.

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